(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the bromination of a suitable chromene precursor to introduce the bromine atom at the 6th position. This is followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction, often using reagents like carbodiimides to facilitate the process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If used as a receptor modulator, it may interact with specific receptors on cell surfaces, altering signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-[(2-hydroxyphenyl)imino]-2H-chromene-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
6-bromo-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide can influence its chemical reactivity and biological activity, making it distinct from its analogs
Properties
IUPAC Name |
6-bromo-2-(2-methoxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-22-15-5-3-2-4-13(15)20-17-12(16(19)21)9-10-8-11(18)6-7-14(10)23-17/h2-9H,1H3,(H2,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSDPJRLBIWFJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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